molecular formula C12H13NO2S2 B6259504 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid CAS No. 3383-64-0

2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid

Cat. No.: B6259504
CAS No.: 3383-64-0
M. Wt: 267.4
InChI Key:
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid typically involves the reaction of 2-mercaptobenzothiazole with appropriate alkylating agents. One common method is the Knoevenagel condensation reaction, where 2-mercaptobenzothiazole reacts with substituted aldehydes in the presence of a catalyst like L-proline . The reaction is usually carried out in ethanol as a solvent at elevated temperatures.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid involves its interaction with various molecular targets. For instance, it has been shown to bind to GABA (A) receptors, glutamate receptors, and Na/H exchangers, which are involved in its anticonvulsant activity . The compound’s ability to modulate these targets can lead to neuroprotective effects and potential therapeutic applications in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanoic acid
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct biological activities. Compared to other benzothiazole derivatives, it has shown promising results in anticonvulsant and neuroprotective studies, making it a valuable compound for further research and development .

Properties

CAS No.

3383-64-0

Molecular Formula

C12H13NO2S2

Molecular Weight

267.4

Purity

95

Origin of Product

United States

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